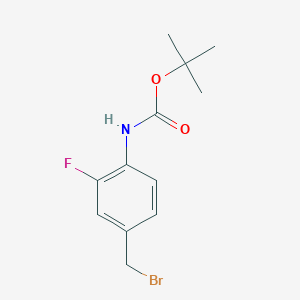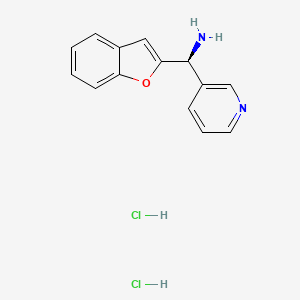![molecular formula C18H13F3N4O3 B2923636 4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid CAS No. 892317-42-9](/img/structure/B2923636.png)
4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives involves the reaction of various carboxylic acids with hydrazine hydrate . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of triazoles includes two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles can be utilized as a linker and exhibit bio-isosteric effects on the holding of peptides, aromatic ring, double bonds, and imidazole ring . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .Wissenschaftliche Forschungsanwendungen
- Triazole-fused pyrazines and pyridazines have been used in medicinal chemistry . They have shown potential in inhibiting c-Met protein kinase, which is involved in cancer cell growth and survival . They have also demonstrated GABA A allosteric modulating activity .
- Some triazolo [4,3- a ]pyrazine derivatives have shown antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
- Triazole-fused heterocycles have been used as fluorescent probes . These compounds can absorb and emit light, making them useful in various scientific and industrial applications.
- These heterocycles have been incorporated into polymers for use in solar cells . They can enhance the efficiency of solar cells by improving their ability to absorb and convert sunlight into electricity.
- Triazole-fused heterocycles can be obtained through a variety of synthetic routes . This makes them versatile tools in chemical synthesis and drug design.
- A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities .
Medicinal Chemistry
Fluorescent Probes
Polymer Structures
Synthetic Routes
Antibacterial Activity
Internal Standard in Analysis
- Triazole compounds have shown a broad spectrum of antiviral activity against many DNA and RNA viruses . For example, the well-known nucleoside analog ribavirin is known for its broad spectrum of antiviral activity .
- Indole derivatives, which share a similar heterocyclic structure with triazoles, have demonstrated anti-inflammatory activity . This suggests that triazole compounds might also have potential as anti-inflammatory agents.
- Triazole compounds have shown potential in inhibiting c-Met protein kinase, which is involved in cancer cell growth and survival . This suggests that they could have potential applications in cancer treatment.
- Indole derivatives have demonstrated antioxidant activity . This suggests that triazole compounds might also have potential as antioxidants.
- Triazole compounds have shown antimicrobial activity . This suggests that they could have potential applications in treating infectious diseases.
Antiviral Activity
Anti-Inflammatory Activity
Anticancer Activity
Antioxidant Activity
Antimicrobial Activity
Chemical Biology
Zukünftige Richtungen
The future directions for this compound could involve further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Eigenschaften
IUPAC Name |
4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3/c1-10-15(16(26)22-13-7-5-11(6-8-13)17(27)28)23-24-25(10)14-4-2-3-12(9-14)18(19,20)21/h2-9H,1H3,(H,22,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMVAANXESGYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

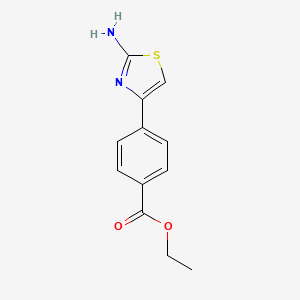
![N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2923554.png)
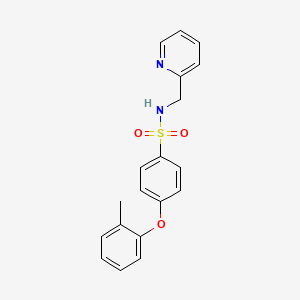
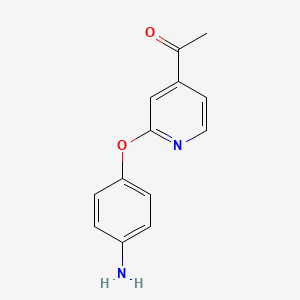
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2923558.png)
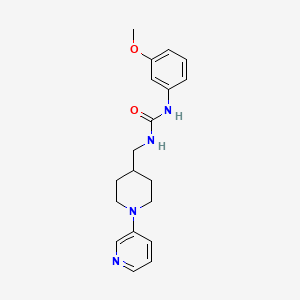
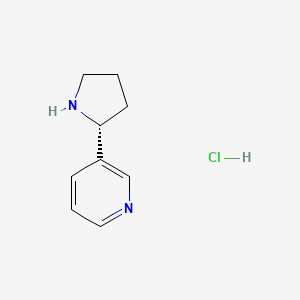
![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2923565.png)
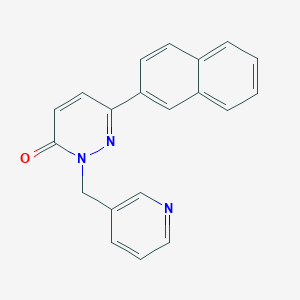
![2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride](/img/structure/B2923567.png)
![5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2923569.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)
